1-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
6-methyl-N-naphthalen-1-yl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2/c1-25-18(13-16-20(25)24-19-11-4-5-12-26(19)22(16)28)21(27)23-17-10-6-8-14-7-2-3-9-15(14)17/h2-13H,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMXYZXOABKRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article will explore its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound exhibits a complex structure characterized by a pyrido-pyrimidine core fused with a naphthalene moiety. The presence of multiple functional groups suggests potential interactions with various biological targets.
Structural Formula
Key Functional Groups
- Pyrido-pyrimidine ring : Implicated in kinase inhibition.
- Naphthalene ring : Enhances lipophilicity and potential interactions with cellular membranes.
Anticancer Activity
Recent studies have indicated that compounds within the pyrido-pyrimidine class demonstrate significant anticancer properties. For instance, derivatives similar to the compound have been shown to inhibit various kinases involved in cancer progression.
The primary mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Specific studies have reported IC50 values for related compounds indicating potent inhibitory effects:
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| PD-0332991 | CDK4/6 | 0.011 - 0.015 |
| 7x | Multikinase | 0.030 - 0.100 |
These findings suggest that the compound may induce apoptosis in tumor cells through cell cycle arrest, particularly in RB-positive cancer types.
Antiviral Activity
In addition to anticancer properties, certain derivatives of pyrido-pyrimidines have exhibited antiviral activity against various pathogens. For example, compounds have been identified that inhibit reverse transcriptase in HIV and other viruses:
| Compound | Virus Type | EC50 (μM) |
|---|---|---|
| 7 | TMV | 0.20 |
| 8 | HIV | 130.24 |
This data indicates the potential of these compounds as dual-action agents against both cancer and viral infections.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds. Modifications at key positions on the heterocyclic scaffold can significantly influence potency and selectivity.
Key Observations
- Substitution at Position N-8 : Alterations here can enhance kinase selectivity.
- Alkyl Group Variations : Different alkyl substituents affect cytotoxicity profiles, with larger groups generally improving activity against specific cancer cell lines.
Comparative Analysis
A comparative analysis of various derivatives reveals trends in activity based on structural modifications:
| Derivative | Modification | Activity Level |
|---|---|---|
| 7x | Cyano group at Y position | High |
| 7y | Hydrogen at X position | Low |
| 7z | Methyl at X position | Moderate |
Study on Tumor Cell Lines
Research involving the treatment of human colon cancer (HT29) and prostate cancer (DU145) cell lines with related compounds demonstrated significant reductions in cell viability, supporting their potential as therapeutic agents.
Results Summary
- Cell Viability Reduction : Up to 70% in treated groups.
- Mechanism Confirmation : Apoptotic markers were upregulated following treatment.
Clinical Implications
The promising preclinical results have led to ongoing clinical trials assessing the efficacy of similar compounds in combination therapies for various cancers, including breast and ovarian cancers.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Substituent Effects
The target compound’s analogs differ primarily in substituents at positions 1 (core alkylation) and 2 (amide group). Key examples from the evidence include:
Key Observations:
- Position 1 Substituents: Methyl (target) vs. benzyl () or 3-methoxypropyl ().
- Amide Groups : The naphthalen-1-yl group (target) is more aromatic and hydrophobic compared to aliphatic amides (e.g., 3-methoxypropyl in ), which may influence target binding in hydrophobic protein pockets.
- Additional Substituents : Methyl groups at positions 7 or 9 (e.g., ) could modulate electronic effects or steric hindrance, affecting reactivity or interaction with biological targets.
Physicochemical Properties
- Solubility : The target compound’s naphthylamide group reduces polarity compared to the carboxylic acid precursor (4a in , mp 281–283°C) . Aliphatic amides (e.g., 3-methoxypropyl in ) may offer intermediate solubility.
- Melting Points : Methyl and benzyl derivatives () exhibit higher melting points (>250°C) due to strong intermolecular interactions, whereas bulkier substituents (e.g., 3-methoxypropyl in ) may lower crystallinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
